4-(Aminomethyl)-N-(2,4-difluorobenzyl)-3-fluoroanaline Hydrochloride
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Overview
Description
4-(Aminomethyl)-N-(2,4-difluorobenzyl)-3-fluoroanaline Hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an aminomethyl group, a difluorobenzyl group, and a fluoroanaline moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N-(2,4-difluorobenzyl)-3-fluoroanaline Hydrochloride typically involves multiple steps, starting from commercially available precursors. The process often includes:
Nucleophilic Substitution: Introduction of the aminomethyl group through nucleophilic substitution reactions.
Fluorination: Incorporation of the fluorine atoms using fluorinating agents under controlled conditions.
Benzylation: Attachment of the difluorobenzyl group via benzylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-N-(2,4-difluorobenzyl)-3-fluoroanaline Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of the aminomethyl group to corresponding oxides.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Halogen exchange reactions, particularly involving the fluorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions include various fluorinated derivatives and aminomethylated compounds, which can be further utilized in different applications.
Scientific Research Applications
4-(Aminomethyl)-N-(2,4-difluorobenzyl)-3-fluoroanaline Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-N-(2,4-difluorobenzyl)-3-fluoroanaline Hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Difluorobenzyl)piperidine Hydrochloride
- 2,4-Difluorobenzylamine
Uniqueness
Compared to similar compounds, 4-(Aminomethyl)-N-(2,4-difluorobenzyl)-3-fluoroanaline Hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.
Properties
Molecular Formula |
C14H13F3N2 |
---|---|
Molecular Weight |
266.26 g/mol |
IUPAC Name |
4-(aminomethyl)-N-[(2,4-difluorophenyl)methyl]-3-fluoroaniline |
InChI |
InChI=1S/C14H13F3N2/c15-11-3-1-10(13(16)5-11)8-19-12-4-2-9(7-18)14(17)6-12/h1-6,19H,7-8,18H2 |
InChI Key |
KCEDTIDUKSNEAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=C(C=C(C=C2)F)F)F)CN |
Origin of Product |
United States |
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